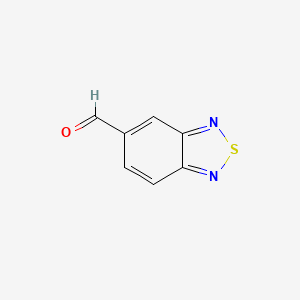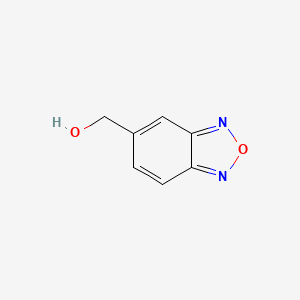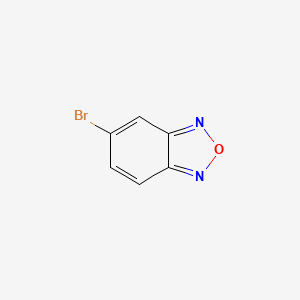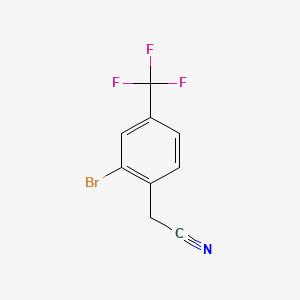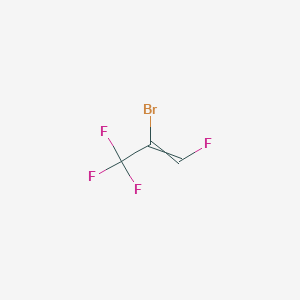
1-Bromo-2,3-difluorobenzene
概要
説明
1-Bromo-2,3-difluorobenzene is a chemical compound with the molecular formula BrC6H3F2. It has a molecular weight of 192.99 . It is used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) and in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .
Synthesis Analysis
The synthesis of 1-Bromo-2,3-difluorobenzene involves adding a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride at 30-35°C for 30 minutes .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-difluorobenzene consists of a benzene ring with bromine and two fluorine atoms attached to it .Chemical Reactions Analysis
1-Bromo-2,3-difluorobenzene undergoes microbial oxidation by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)) . It may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) and in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .Physical And Chemical Properties Analysis
1-Bromo-2,3-difluorobenzene is a liquid with a density of 1.724 g/mL at 25 °C. It has a refractive index of 1.509. The boiling point is 158.3±20.0 °C at 760 mmHg, and the vapor pressure is 3.4±0.3 mmHg at 25°C. The enthalpy of vaporization is 37.9±3.0 kJ/mol, and the flash point is 61.1±0.0 °C .科学的研究の応用
Synthesis of CGRP Receptor Antagonists
1-Bromo-2,3-difluorobenzene: is utilized in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonists , such as BMS-846372 . These antagonists are significant in the treatment of conditions like migraine, due to their role in blocking the CGRP receptor, which is implicated in causing the vasodilation associated with migraine headaches.
Preparation of Phosphane Ligands
This compound is also used in the preparation of 2,3-difluorophenyl (dimethyl)phosphane . Phosphane ligands are crucial in coordination chemistry and catalysis, particularly in the field of homogeneous catalysis where they can modulate the electronic and steric properties of metal centers, thus influencing the activity and selectivity of catalysts.
Materials Science
In materials science, 1-Bromo-2,3-difluorobenzene is a precursor in the synthesis of various materials, including liquid crystals, polymers, and OLEDs . For instance, it contributes to the creation of liquid crystal materials with excellent thermal stability and electro-optic properties, which are essential for displays and advanced optical applications.
Microbial Oxidation Studies
The compound has been reported to undergo microbial oxidation with Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)), showcasing its potential in biotransformation studies . Biotransformation using microbial pathways can lead to the production of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Regioselective Synthesis
1-Bromo-2,3-difluorobenzene: can be synthesized through a regioselective process starting from tetrafluoroethylene and buta-1,3-diene . This method demonstrates the compound’s role in synthetic chemistry, where it can be used to create structurally complex molecules with high precision.
Liquid Crystal Synthesis
It is involved in the synthesis of a specific liquid crystal material known as 4-(4-dodecylphenyl)-4’-cyanobiphenyl (DDCB) , which is noted for its superior thermal stability and electro-optic properties . Such materials are crucial for the development of high-performance liquid crystal displays (LCDs).
Safety and Hazards
1-Bromo-2,3-difluorobenzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place, with the container kept tightly closed and locked up .
作用機序
Target of Action
The primary target of 1-Bromo-2,3-difluorobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-2,3-difluorobenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2,3-difluorobenzene involve the electrophilic substitution reactions of benzene . These reactions are part of larger organic synthesis pathways, where 1-Bromo-2,3-difluorobenzene can be used as a key intermediate .
Result of Action
The result of the action of 1-Bromo-2,3-difluorobenzene is the formation of a substituted benzene ring . This compound can be used in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics .
Action Environment
The action of 1-Bromo-2,3-difluorobenzene can be influenced by various environmental factors. For instance, the reaction takes place at room temperature . Additionally, safety data suggests that it may pose risks to the respiratory system and aquatic environments , indicating that its action, efficacy, and stability could be affected by these environmental factors.
特性
IUPAC Name |
1-bromo-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWASUTWAFKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369814 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38573-88-5 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?
A1: The research demonstrates that 1-bromo-2,3-difluorobenzene undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.
Q2: What is the significance of the regioselectivity observed in reactions with 1-bromo-2,3-difluorobenzene?
A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of 1-bromo-2,3-difluorobenzene, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





